2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with phenethylamine to form an intermediate Schiff base, which is then cyclized with an appropriate nitrile to form the oxazole ring. The reaction conditions often require the use of catalysts and solvents such as acetic acid or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-AMINE.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the oxazole ring.
2-Phenylethylamine: Contains the phenylethylamine moiety but lacks the methoxy group and the oxazole ring.
Benzonitrile Derivatives: Compounds with similar nitrile groups but different aromatic or heterocyclic structures.
Uniqueness
2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxyphenyl and phenylethylamine moieties, along with the oxazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H19N3O2/c1-25-18-9-5-8-17(14-18)10-11-20-24-19(15-22)21(26-20)23-13-12-16-6-3-2-4-7-16/h2-11,14,23H,12-13H2,1H3/b11-10+ |
InChI Key |
YDYLSJVZSQKVIN-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=C(O2)NCCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.